Cas no 1864063-73-9 (2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride)

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride
- 2-[(3-chlorophenoxy)methyl]pyrrolidine;hydrochloride
- 2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride
- 2-((3-chlorophenoxy)methyl)pyrrolidinehydrochloride
- EN300-240648
- 1864063-73-9
- AKOS026747062
- F2167-1351
- 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride
-
- インチ: 1S/C11H14ClNO.ClH/c12-9-3-1-5-11(7-9)14-8-10-4-2-6-13-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
- InChIKey: FREHVNZJGKCGSM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)OCC1CCCN1.Cl
計算された属性
- せいみつぶんしりょう: 247.0530695g/mol
- どういたいしつりょう: 247.0530695g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-240648-2.5g |
2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride |
1864063-73-9 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
Enamine | EN300-240648-10.0g |
2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride |
1864063-73-9 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Life Chemicals | F2167-1351-2.5g |
2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |
1864063-73-9 | 95%+ | 2.5g |
$870.0 | 2023-09-06 | |
Life Chemicals | F2167-1351-1g |
2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |
1864063-73-9 | 95%+ | 1g |
$435.0 | 2023-09-06 | |
Enamine | EN300-240648-5g |
2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride |
1864063-73-9 | 5g |
$2152.0 | 2023-09-15 | ||
Life Chemicals | F2167-1351-5g |
2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |
1864063-73-9 | 95%+ | 5g |
$1305.0 | 2023-09-06 | |
Life Chemicals | F2167-1351-10g |
2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |
1864063-73-9 | 95%+ | 10g |
$1827.0 | 2023-09-06 | |
Life Chemicals | F2167-1351-0.25g |
2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |
1864063-73-9 | 95%+ | 0.25g |
$392.0 | 2023-09-06 | |
TRC | C161641-500mg |
2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |
1864063-73-9 | 500mg |
$ 410.00 | 2022-06-06 | ||
Enamine | EN300-240648-0.1g |
2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride |
1864063-73-9 | 95% | 0.1g |
$653.0 | 2024-06-19 |
2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochlorideに関する追加情報
Introduction to 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride (CAS No. 1864063-73-9)
2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1864063-73-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrrolidine derivatives, which have been extensively studied due to their diverse pharmacological properties. The presence of a 3-chlorophenoxy moiety and a hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further therapeutic applications.
The structure of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride consists of a pyrrolidine ring substituted with a methyl group linked to a 3-chlorophenoxy group. This unique arrangement of functional groups suggests potential interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways. The hydrochloride salt form ensures better stability and dissolution characteristics, which are critical factors in drug formulation and delivery.
In recent years, there has been growing interest in developing novel compounds that can modulate biological processes with high specificity and efficacy. Pyrrolidine derivatives have emerged as a key class of compounds due to their ability to interact with various biological targets. The 3-chlorophenoxy group, in particular, has been shown to enhance binding affinity to certain enzymes, making it a valuable scaffold for drug design.
One of the most compelling aspects of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride is its potential application in the treatment of metabolic disorders. Recent studies have highlighted the role of pyrrolidine derivatives in modulating enzymes such as cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. The 3-chlorophenoxy moiety has been found to interact with these enzymes in a way that can enhance their catalytic activity or alter their substrate specificity.
Furthermore, the hydrochloride salt form of this compound improves its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These characteristics are essential for developing drugs that can achieve optimal therapeutic effects while minimizing side effects. The improved solubility and stability provided by the hydrochloride salt make this compound more suitable for oral administration, which is often preferred due to its convenience and patient compliance.
Research into the pharmacological effects of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride has also revealed potential applications in neurodegenerative diseases. Pyrrolidine derivatives have been shown to interact with neurotransmitter receptors, suggesting their potential as candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The specific arrangement of functional groups in this compound may allow it to modulate neurotransmitter activity without causing significant side effects.
The synthesis of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-chlorophenoxy group is typically achieved through nucleophilic substitution reactions, while the pyrrolidine ring is constructed using cyclization techniques. The final step involves converting the free base into its hydrochloride salt to enhance stability and bioavailability.
In conclusion, 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride (CAS No. 1864063-73-9) represents a promising compound with potential applications in various therapeutic areas. Its unique structural features, including the 3-chlorophenoxy moiety and the hydrochloride salt form, make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics.
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